molecular formula C20H23ClN2O B12944806 Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride CAS No. 33624-74-7

Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride

Cat. No.: B12944806
CAS No.: 33624-74-7
M. Wt: 342.9 g/mol
InChI Key: OSMQQWHIFVAFCQ-UHFFFAOYSA-N
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Description

Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride (IUPAC name: 1-butyl-4-(4-(benzyloxy)phenyl)-1H-imidazole hydrochloride) is a substituted imidazole derivative characterized by a butyl chain at the N1-position and a para-benzyloxyphenyl group at the C4-position of the imidazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

CAS No.

33624-74-7

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

1-butyl-4-(4-phenylmethoxyphenyl)imidazole;hydrochloride

InChI

InChI=1S/C20H22N2O.ClH/c1-2-3-13-22-14-20(21-16-22)18-9-11-19(12-10-18)23-15-17-7-5-4-6-8-17;/h4-12,14,16H,2-3,13,15H2,1H3;1H

InChI Key

OSMQQWHIFVAFCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride typically involves the following steps:

    Formation of 4-(p-benzyloxyphenyl)imidazole: This step involves the reaction of 4-(p-benzyloxyphenyl)amine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring.

    Alkylation: The imidazole derivative is then alkylated using 1-bromobutane in the presence of a base such as potassium carbonate to introduce the 1-butyl group.

    Hydrochloride Salt Formation: The final step involves the treatment of the alkylated product with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Electrophiles or nucleophiles; solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Research Applications

Imidazole derivatives are widely recognized for their biological activities, particularly in the field of cancer therapy and antimicrobial treatments. The specific compound has been studied for its potential as an anticancer agent.

1. Anticancer Activity

  • Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds with imidazole rings have shown significant activity against various cancer cell lines, including MCF-7 (breast cancer) and DLD-1 (colorectal cancer) cells. One study reported that a specific imidazole complex exhibited lower half-maximal inhibitory concentration (IC50) values compared to traditional chemotherapeutics like cisplatin, indicating enhanced efficacy against resistant cancer cell lines .

2. Mechanism of Action

  • The mechanism by which imidazole compounds exert their anticancer effects often involves the induction of apoptosis through various pathways. For example, studies indicate that certain imidazole derivatives can activate pro-apoptotic proteins and increase reactive oxygen species (ROS) levels within cancer cells, leading to programmed cell death .

3. Antimicrobial Properties

  • Beyond anticancer applications, imidazole derivatives have also been evaluated for their antibacterial and antifungal activities. Compounds derived from imidazole structures have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Streptococcus faecalis. The minimal inhibitory concentrations (MICs) of these compounds suggest significant potential for treating infections caused by resistant bacteria .

Case Studies

Several case studies have demonstrated the application of imidazole derivatives in clinical settings:

  • Study on Anticancer Efficacy : A recent investigation into a series of novel 2-aryl-4-benzoyl-imidazoles revealed their ability to inhibit tubulin polymerization effectively. These compounds were shown to bind competitively to the colchicine site on tubulin dimers, disrupting microtubule formation and leading to increased apoptosis in cancer cells .
  • Antimicrobial Activity Assessment : Another study focused on hybrid compounds combining imidazole with other pharmacophores demonstrated significant antibacterial activity against resistant strains of H. pylori. This research emphasizes the potential for developing new therapeutic agents based on imidazole scaffolds to combat antibiotic resistance .

Mechanism of Action

The mechanism of action of Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The compound can also interact with cellular pathways, modulating biological processes and exerting its effects.

Comparison with Similar Compounds

Table 1: Comparison of Reaction Kinetics with Ozone

Compound $ k_{\text{app}} \, (\text{M}^{-1}\text{s}^{-1}) $ Major Products (Yields)
Imidazole $ 2.3 \times 10^5 $ Cyanate, formamide, formate (~100%)
1-Benzylimidazole Not reported (estimated < $ 10^5 $) Likely hydroxylated derivatives
4-(p-Benzyloxyphenyl)-1-butyl-imidazole Predicted lower due to steric/electronic effects Hypothetical: Benzaldehyde derivatives

Mechanistic Insights from Analogous Reactions

Ozonolysis Pathways

Imidazole derivatives undergo ozone attack primarily at the C4–C5 double bond, forming zwitterionic intermediates that decompose into small molecules (e.g., formate, cyanate) . For substituted imidazoles:

  • 1-Substituted Imidazoles : Bulky N1 groups (e.g., benzyl, butyl) hinder ozone access to the reactive double bond, favoring alternative pathways or incomplete degradation .
  • C4-Aryl Substituted Imidazoles: The para-benzyloxyphenyl group may redirect ozone to the aromatic ring, leading to benzaldehyde or phenolic byproducts (analogous to pyrrole ozonolysis, which forms maleimide) .

Hydrolytic Stability

The hydrochloride salt form increases susceptibility to hydrolysis in aqueous environments. For example, imidazole hydrochloride derivatives generate reactive chlorine species under acidic conditions, which may accelerate degradation .

Biological Activity

Imidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride is one such derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Overview of Imidazole Derivatives

Imidazole is a five-membered heterocyclic compound that serves as a core structure in numerous biologically active molecules. The versatility of imidazole derivatives stems from their ability to interact with various biological targets, leading to activities such as:

  • Antibacterial
  • Antitumor
  • Anti-inflammatory
  • Antiviral

The specific compound in focus, this compound, exhibits several of these properties, making it a candidate for further investigation.

Antibacterial Activity

Imidazole derivatives have demonstrated significant antibacterial properties. For instance, a study evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) in the low micromolar range .

CompoundTarget PathogenMIC (μM)
1aS. aureus5
1bE. coli10
Imidazole DerivativeBacillus subtilis8

Antitumor Activity

Research has shown that imidazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A notable study investigated the antiproliferative effects of various imidazole compounds on melanoma cell lines. The compound exhibited an IC50 value of approximately 7.4 μM against BRAF mutant melanoma cells, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

Imidazole derivatives have also been evaluated for their anti-inflammatory properties. One study highlighted the ability of certain imidazole compounds to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting their potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes involved in inflammatory pathways and tumor progression.
  • Disruption of Cell Signaling : By interfering with key signaling pathways, these compounds can induce apoptosis in cancer cells.

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of imidazole derivatives:

  • Synthesis and Evaluation : A series of studies synthesized novel imidazole derivatives and evaluated their biological activities through various assays including cell viability and enzyme inhibition tests.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the imidazole ring significantly affect biological activity. For example, substituents on the phenyl ring adjacent to the imidazole moiety were found to enhance antibacterial potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Utilize retrosynthetic analysis guided by quantum chemical calculations (e.g., reaction path search methods) to identify feasible routes . Optimize conditions via statistical Design of Experiments (DOE), such as factorial designs, to assess variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while preserving critical interactions between variables .
  • Key Considerations : Prioritize one-step synthesis routes using AI-powered tools (e.g., Template_relevance models) to predict precursors and minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the imidazole ring substitution pattern and benzyloxy-phenyl group orientation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
  • HPLC-PDA : Optimize reverse-phase chromatography with C18 columns and acetonitrile/water gradients to assess purity (>98%) and detect trace impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps .
  • Emergency Response : Immediate flushing with water for eye/skin exposure and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can computational modeling resolve contradictory reactivity data in imidazole derivatives?

  • Methodology :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways to identify intermediates and transition states, particularly for regioselective alkylation or benzyloxy-group substitutions .
  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites on the imidazole ring, aiding in rationalizing unexpected byproducts .
  • Validation : Cross-reference computational predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What strategies can address discrepancies in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Analysis : Use Hill equation modeling to differentiate between specific target inhibition (e.g., enzyme IC50_{50}) and non-specific cytotoxicity .
  • Assay Optimization : Validate biological activity via orthogonal assays (e.g., microdilution for antimicrobial activity vs. MTT assays for cytotoxicity) to rule out false positives .
  • Structural-Activity Relationship (SAR) : Compare substitution patterns (e.g., benzyloxy vs. methoxy groups) to isolate contributions to bioactivity .

Q. How can researchers design experiments to evaluate catalytic or coordination chemistry applications of this compound?

  • Methodology :

  • Ligand Design : Probe metal-binding affinity via UV-Vis titration with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) and analyze stability constants using Benesi-Hildebrand plots .
  • Catalytic Screening : Test imidazole derivatives in cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres, monitoring yields and turnover numbers (TON) .
  • Operando Spectroscopy : Combine Raman spectroscopy with reaction monitoring to track ligand-metal interactions in real time .

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